molecular formula C13H10FO3- B2593976 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-03-9

3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid

Cat. No.: B2593976
CAS No.: 23589-03-9
M. Wt: 233.21 g/mol
InChI Key: PEMSGNPALUHKCC-UHFFFAOYSA-M
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Description

The compound “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a fluoro-phenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The empirical formula of the compound is C13H11FO3, and its molecular weight is 234.22 . The InChI string, which is a textual identifier for chemical substances, is also provided .


Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid and its derivatives play a significant role in chemical synthesis. For instance, Bradiaková et al. (2008) reported the preparation of this compound and its transformation into various azides and cyclized products. These chemical transformations highlight the compound's versatility in synthesizing heterocyclic compounds, which are crucial in various pharmaceutical and industrial applications (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Antimicrobial Properties

Research by Kalyaev et al. (2022) explored the antimicrobial activity of 3-(furan-2-yl)propenoic acids and their esters. They found that these compounds exhibit significant antimicrobial properties against yeast-like fungi and bacteria such as Escherichia coli and Staphylococcus aureus. This finding suggests potential applications of these compounds in developing new antimicrobial agents (Kalyaev, Ryabukhin, Borisova, Ivanov, Boyarskaya, Borovkova, Nikiforova, Salmova, Ul'yanovskii, Kosyakov, & Vasilyev, 2022).

Fluorinated Derivatives and Antimycobacterial Agents

Mori et al. (2022) investigated the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, a potent candidate in a new class of antimycobacterial agents. This research contributes to the understanding of the structural properties of these compounds, which is essential for their development as therapeutic agents (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).

Photophysical Properties

The study of solvent polarity on the photophysical properties of chalcone derivatives, including those with 3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, reveals important insights. These properties are crucial for applications in materials science, particularly in developing optical materials and sensors. Kumari et al. (2017) demonstrated how solvent polarity affects the absorption and fluorescence characteristics of these compounds, indicating their potential in various technological applications (Kumari, Varghese, George, & Sudhakar, 2017).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is recommended to avoid eating, drinking, or smoking when handling this product .

Future Directions

While specific future directions for “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” were not found in the search results, it’s worth noting that derivatives of similar compounds, such as indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to various biological changes .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been associated with a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid involves the synthesis of 4-fluorobenzaldehyde, which is then used to synthesize 5-(4-fluorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with malonic acid to form the final product, 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid.", "Starting Materials": [ "4-fluorobenzene", "Sodium hydroxide", "Chloroacetic acid", "Ethyl acetate", "Sodium chloride", "Sodium bicarbonate", "Malonic acid", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium sulfite", "Sodium thiosulfate", "Sodium hydroxide", "Benzene", "Acetic acid", "Sodium acetate", "Phosphorus pentoxide", "Methanol", "Ethanol" ], "Reaction": [ "1. Nitration of 4-fluorobenzene with nitric acid and sulfuric acid to form 4-fluoronitrobenzene", "2. Reduction of 4-fluoronitrobenzene with iron and hydrochloric acid to form 4-fluoroaniline", "3. Diazotization of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form 4-fluorobenzene diazonium chloride", "4. Coupling of 4-fluorobenzene diazonium chloride with acetic acid to form 4-fluoroacetanilide", "5. Bromination of 4-fluoroacetanilide with bromine and acetic acid to form 4-bromo-4-fluoroacetanilide", "6. Hydrolysis of 4-bromo-4-fluoroacetanilide with sodium hydroxide to form 4-bromo-4-fluorobenzoic acid", "7. Reduction of 4-bromo-4-fluorobenzoic acid with hydrogen and palladium on carbon to form 4-fluorobenzaldehyde", "8. Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 5-(4-fluorophenyl)furan-2-carbaldehyde", "9. Reaction of 5-(4-fluorophenyl)furan-2-carbaldehyde with malonic acid in the presence of acetic anhydride and sulfuric acid to form 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid" ] }

CAS No.

23589-03-9

Molecular Formula

C13H10FO3-

Molecular Weight

233.21 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]propanoate

InChI

InChI=1S/C13H11FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)/p-1

InChI Key

PEMSGNPALUHKCC-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)[O-])F

solubility

not available

Origin of Product

United States

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